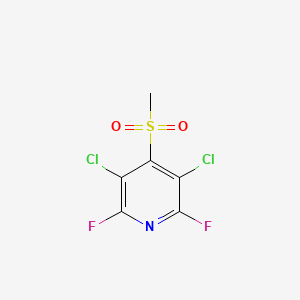
3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine is a heterocyclic compound with the molecular formula C₆H₃Cl₂F₂NO₂S. This compound is part of the pyridine family, which is known for its wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals .
准备方法
The synthesis of 3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the substitution of chlorine atoms by fluorine in the presence of suitable reagents and catalysts . Industrial production methods often involve multi-step processes that ensure high purity and yield of the final product .
化学反应分析
3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound is highly reactive towards nucleophilic substitution due to the electron-deficient nature of the pyridine ring.
Oxidation and Reduction: It can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.
Major Products: The reactions can yield a variety of substituted pyridine derivatives, depending on the reagents and conditions used.
科学研究应用
3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine has several scientific research applications:
作用机制
The mechanism of action of 3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine involves its interaction with molecular targets in biological systems. The electron-deficient pyridine ring facilitates nucleophilic attack, leading to various biochemical reactions . The specific pathways and molecular targets are subjects of ongoing research .
相似化合物的比较
3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine can be compared with other halogenated pyridine derivatives such as:
3,5-Dichloro-2,4,6-trifluoropyridine: Similar in structure but with an additional fluorine atom.
3,5-Dichloro-2,6-difluoropyridine: Lacks the methylsulfonyl group, making it less reactive in certain reactions.
Pentachloropyridine: Contains more chlorine atoms, leading to different reactivity and applications.
生物活性
3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine is a heterocyclic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C₆H₃Cl₂F₂NO₂S
- Molar Mass : 198.99 g/mol
- Density : 1.697 g/cm³ (predicted)
- Melting Point : Not specified in available data.
Synthesis Methods
The synthesis of this compound typically involves halogenation processes. One method includes the substitution of chlorine atoms with fluorine in the presence of specific reagents and catalysts. The compound can also be synthesized from various pyridine derivatives through multiple chemical reactions that enhance its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
| Escherichia coli | Moderate activity noted |
The mechanism of action appears to involve inhibition of protein synthesis pathways and disruption of nucleic acid and peptidoglycan production, leading to bactericidal effects .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies have shown that the compound can induce apoptosis in cancer cell lines through various pathways:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Mechanism : Induction of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against biofilms formed by Staphylococcus aureus and Enterococcus faecalis. Results indicated a significant reduction in biofilm formation at sub-MIC concentrations, suggesting a potential use in treating persistent infections .
- Anticancer Research : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
属性
IUPAC Name |
3,5-dichloro-2,6-difluoro-4-methylsulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2NO2S/c1-14(12,13)4-2(7)5(9)11-6(10)3(4)8/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKLTSLIRQSOCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=NC(=C1Cl)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743324 |
Source


|
| Record name | 3,5-Dichloro-2,6-difluoro-4-(methanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13239-87-7 |
Source


|
| Record name | 3,5-Dichloro-2,6-difluoro-4-(methanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













